molecular formula C22H15NO3 B4983259 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methylbenzamide

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methylbenzamide

Cat. No.: B4983259
M. Wt: 341.4 g/mol
InChI Key: AJIUORFBXKPJOU-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methylbenzamide is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of an anthracene core with two ketone groups at the 9 and 10 positions, and a benzamide moiety attached to the 2 position.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c1-13-6-2-3-7-15(13)22(26)23-14-10-11-18-19(12-14)21(25)17-9-5-4-8-16(17)20(18)24/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIUORFBXKPJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methylbenzamide typically involves the reaction of 9,10-anthraquinone with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex anthraquinone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly for its anticancer and antiviral activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methylbenzamide involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. These interactions contribute to its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerases makes it a promising candidate for anticancer and antimicrobial drug development .

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